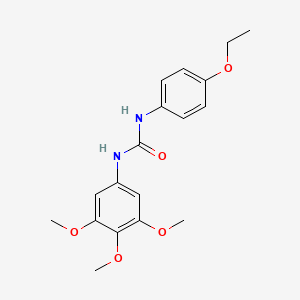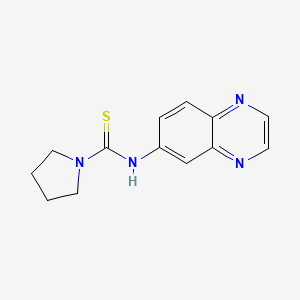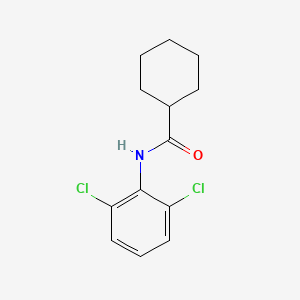
N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea, also known as ETU, is an organic compound that has been studied for its potential applications in scientific research. ETU is a urea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is not fully understood, but it is thought to involve the inhibition of tubulin polymerization. This leads to the disruption of microtubule formation, which is essential for cell division and proliferation. Additionally, N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been shown to induce apoptosis in cancer cells, which may contribute to its antiproliferative effects.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, as well as antiproliferative effects on cancer cells. Additionally, N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been shown to have antifungal and antibacterial properties, making it a potential candidate for use in the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea in laboratory experiments is its well-established synthesis method and availability. Additionally, N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been shown to have a range of biochemical and physiological effects, making it a versatile compound for use in a variety of experiments. However, one limitation of using N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research involving N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea. One area of interest is the development of N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea and its potential applications in the treatment of cancer and other diseases. Finally, there is a need for more research on the safety and toxicity of N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea, particularly in the context of its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea involves the reaction of 4-ethoxyaniline with 3,4,5-trimethoxybenzoyl isocyanate. The resulting product is then purified through a series of recrystallization steps to obtain pure N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea. This synthesis method has been well-established in the literature and has been used to produce high-quality N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea for use in scientific research.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been studied for a variety of scientific research applications, particularly in the field of cancer research. It has been shown to have antiproliferative effects on a range of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-5-25-14-8-6-12(7-9-14)19-18(21)20-13-10-15(22-2)17(24-4)16(11-13)23-3/h6-11H,5H2,1-4H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUHEEVCFKGYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5803126.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5803133.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide](/img/structure/B5803148.png)

![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5803159.png)


![N-(2-furylmethyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5803179.png)

